Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Catalog No.
S15989216
CAS No.
1051936-08-3
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

CAS Number

1051936-08-3

Product Name

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

IUPAC Name

benzyl 3-hydroxyiminopyrrolidine-1-carboxylate

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2

InChI Key

RIOZHEJEIUVOTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a hydroxyimino group and a benzyl ester. Its molecular formula is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, and it has a molecular weight of approximately 221.25 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
  • Reduction: The addition of hydrogen or the removal of oxygen results in the formation of reduced products, such as amines.
  • Substitution: The hydroxyimino group can be replaced with other functional groups, often using reagents like halogens or alkyl groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Research indicates that Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate exhibits potential biological activities. It may interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction can lead to significant changes in cellular pathways and physiological responses. Studies are ongoing to explore its effects on enzyme activity and cellular processes, which could pave the way for therapeutic applications in medicine .

The synthesis of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. A common method includes:

  • Starting Materials: N-acetylbenzamides are reacted with hydroxylamine hydrochloride.
  • Conditions: The reaction is performed at elevated temperatures (around 80°C) in the presence of pyridine under microwave irradiation to enhance efficiency and yield.

In industrial settings, methods would be scaled up by optimizing reaction conditions and employing continuous flow reactors to ensure consistent quality and yield .

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate has several applications:

  • Organic Synthesis: It serves as a precursor in the synthesis of various heterocyclic compounds.
  • Biological Research: The compound is studied for its potential effects on enzyme activity and cellular processes.
  • Medicinal Chemistry: Ongoing research aims to explore its therapeutic applications, particularly in drug development.
  • Material Science: Its unique chemical properties make it useful in developing materials with specific electrical, thermal, and optical characteristics .

The mechanism of action for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with these targets, influencing their activity. This compound may also act as a nucleophile in various biochemical pathways, affecting metabolic processes and signaling pathways.

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate shares structural similarities with other compounds but has unique features that distinguish it:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylateC12H19N2O3Tert-butyl group enhances solubility
Benzyl 3-hydroxypyrrolidine-1-carboxylateC12H15NO3Lacks the hydroxyimino group; simpler structure
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateC13H17NO3Contains a hydroxymethyl group instead of hydroxyimino

These compounds illustrate variations in substituents that affect their chemical reactivity and biological activity. The presence of the hydroxyimino group in Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate contributes to its distinct reactivity profile compared to similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.10044231 g/mol

Monoisotopic Mass

234.10044231 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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